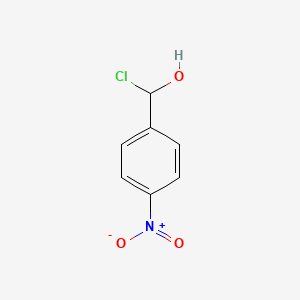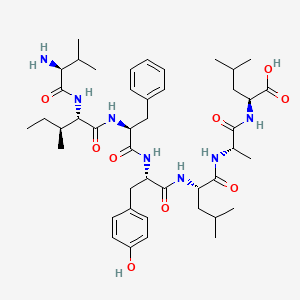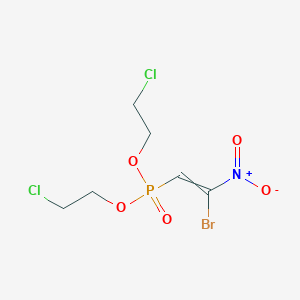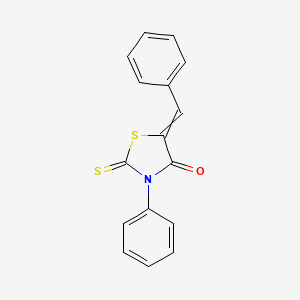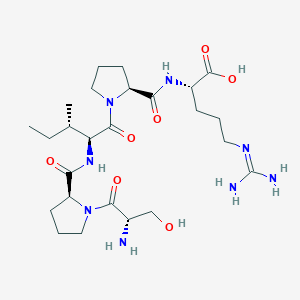![molecular formula C6H6Cl2O B14255869 4-[(1,2-Dichloroethenyl)oxy]but-1-yne CAS No. 380908-14-5](/img/structure/B14255869.png)
4-[(1,2-Dichloroethenyl)oxy]but-1-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1,2-Dichloroethenyl)oxy]but-1-yne is an organic compound characterized by the presence of a butyne group attached to a dichloroethenyl ether moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,2-Dichloroethenyl)oxy]but-1-yne typically involves the reaction of 1,2-dichloroethene with but-1-yne in the presence of a suitable base. The reaction conditions often include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Base: Potassium tert-butoxide or sodium hydride
Temperature: Room temperature to slightly elevated temperatures (25-50°C)
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process.
化学反応の分析
Types of Reactions
4-[(1,2-Dichloroethenyl)oxy]but-1-yne undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH₃) or potassium hydroxide (KOH) in methanol.
Major Products Formed
Oxidation: Epoxides, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Various substituted butynes
科学的研究の応用
4-[(1,2-Dichloroethenyl)oxy]but-1-yne has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[(1,2-Dichloroethenyl)oxy]but-1-yne involves its interaction with molecular targets through its reactive functional groups. The dichloroethenyl ether moiety can undergo nucleophilic attack, leading to the formation of intermediates that can further react to produce various products. The butyne group can participate in addition reactions, contributing to the compound’s reactivity.
類似化合物との比較
Similar Compounds
- 4-[(1,2-Dichloroethenyl)oxy]but-2-yne
- 4-[(1,2-Dichloroethenyl)oxy]but-1-ene
- 4-[(1,2-Dichloroethenyl)oxy]butane
Uniqueness
4-[(1,2-Dichloroethenyl)oxy]but-1-yne is unique due to the presence of both a butyne and a dichloroethenyl ether moiety, which imparts distinct reactivity and potential applications compared to its similar compounds. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
特性
CAS番号 |
380908-14-5 |
|---|---|
分子式 |
C6H6Cl2O |
分子量 |
165.01 g/mol |
IUPAC名 |
4-(1,2-dichloroethenoxy)but-1-yne |
InChI |
InChI=1S/C6H6Cl2O/c1-2-3-4-9-6(8)5-7/h1,5H,3-4H2 |
InChIキー |
MNJMSRXICRAAOR-UHFFFAOYSA-N |
正規SMILES |
C#CCCOC(=CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


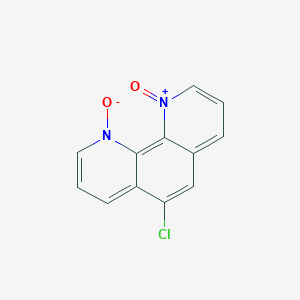
![gold;2-[4-[2-(4-nitrophenyl)ethynyl]phenyl]ethynyl-triphenylphosphanium](/img/structure/B14255806.png)
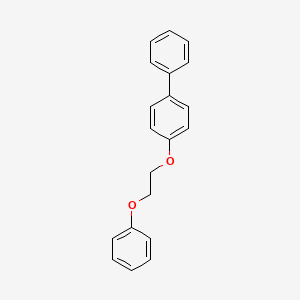
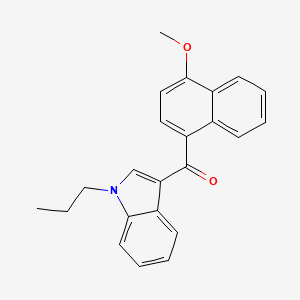
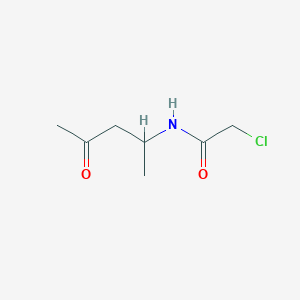
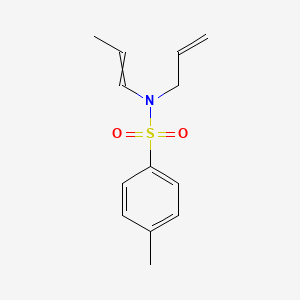
![1,1,2,2,3,3,4,4,4-Nonafluoro-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]butane-1-sulfonamide](/img/structure/B14255836.png)
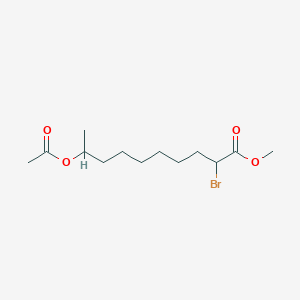
![2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide](/img/structure/B14255843.png)
